

Application Notes and Protocols: Tungsten Nitride as a Diffusion Barrier in Microelectronics

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Compound of Interest

Compound Name: Tungsten nitride

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Audience: Researchers, scientists, and professionals in the microelectronics and materials science fields.

1. Introduction

Tungsten nitride (WN_x) is a refractory ceramic material that has garnered significant interest as a diffusion barrier in microelectronic devices. Its primary function is to prevent the interdiffusion of materials, most notably between copper (Cu) or aluminum (Al) interconnects and the underlying silicon (Si) substrate or dielectric layers.[1][2][3] This prevention is critical as the diffusion of metal interconnects can lead to the formation of silicides, causing device failure through short-circuiting.[1] WN_x exhibits several desirable properties for this application, including high thermal stability, excellent adhesion to both copper and dielectric materials, and low electrical resistivity.[4] Furthermore, its dense structure, particularly in amorphous or nanocrystalline forms, effectively blocks the diffusion pathways that are more prevalent in materials with columnar grain structures.[3][5][6]

This document provides detailed application notes and experimental protocols for the deposition and characterization of **tungsten nitride** thin films as diffusion barriers.

2. Key Properties of Tungsten Nitride Diffusion Barriers

Tungsten nitride films can be deposited in various stoichiometries (e.g., W_2N , WN) and crystallographic phases (amorphous or polycrystalline), which significantly influence their performance.[7][8]

Table 1: Typical Properties of **Tungsten Nitride** Thin Films for Diffusion Barrier Applications

Property	Typical Value Range	Deposition Method Dependency	Reference
Resistivity	123 - 240 $\mu\Omega\cdot\text{cm}$	MOCVD, ALD films generally exhibit lower resistivity.	[7][9]
Phase	Amorphous or Polycrystalline (β -W ₂ N, δ -WN)	Lower deposition temperatures favor amorphous structures.	[2][7][8]
Step Coverage	> 90%	ALD provides excellent conformality, even in high-aspect-ratio features.	[7][10]
Adhesion	Good to excellent on Si, SiO ₂ , and Cu	Can be enhanced by surface pre-treatments.	[4][11]
Thermal Stability	Stable up to 600-800°C	Amorphous films often show higher stability against Cu diffusion.	[9][10]

3. Deposition Protocols

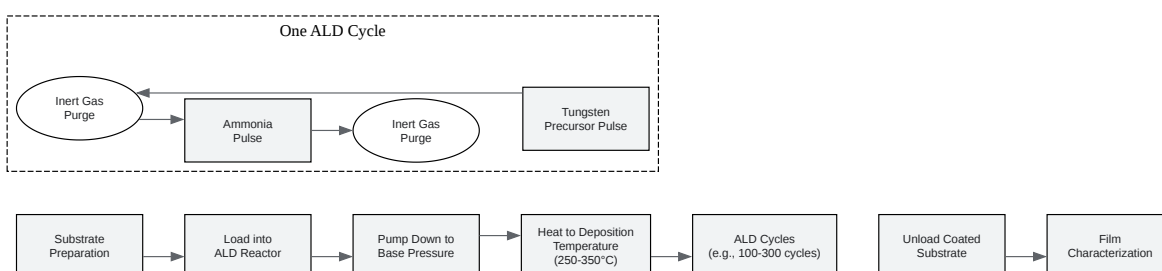
Several techniques can be employed to deposit WN_x thin films. The choice of method depends on the desired film properties, such as conformality, purity, and deposition temperature.

3.1. Protocol: Atomic Layer Deposition (ALD) of **Tungsten Nitride**

ALD is a technique that allows for the deposition of highly uniform and conformal thin films with atomic-level control.[10][12]

- Objective: To deposit a thin, conformal **tungsten nitride** film for diffusion barrier applications.
- Precursors:

- Tungsten Precursor: Bis(tert-butyldimido)bis(dimethylamido)tungsten ((tBuN)₂(Me₂N)₂W) or Tungsten Hexafluoride (WF₆).[\[10\]](#)[\[12\]](#)
- Nitrogen Precursor: Ammonia (NH₃).[\[10\]](#)[\[12\]](#)
- Substrate: Silicon wafer with a native oxide layer or a patterned dielectric.
- Experimental Workflow:



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Caption: Atomic Layer Deposition Workflow for **Tungsten Nitride**.

- Procedure:
 - Substrate Preparation: Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
 - Reactor Setup: Load the substrate into the ALD reactor.
 - Process Conditions:
 - Pump the reactor down to a base pressure of $\sim 10^{-6}$ Torr.

- Heat the substrate to the desired deposition temperature, typically between 250°C and 350°C.[10]
- Deposition Cycle: Repeat the following sequence for the desired number of cycles to achieve the target thickness (e.g., a deposition rate of $\sim 2.2 \text{ \AA/cycle}$).[12]
 - a. Introduce the tungsten precursor into the chamber for a set pulse time (e.g., 0.1 seconds).
 - b. Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted precursor and byproducts.
 - c. Introduce ammonia (NH₃) into the chamber for a set pulse time (e.g., 0.2 seconds).
 - d. Purge the chamber again with the inert gas.
- Post-Deposition: Cool down the reactor and unload the substrate.

3.2. Protocol: Plasma-Enhanced Chemical Vapor Deposition (PECVD) of **Tungsten Nitride**

PECVD is a process used to deposit thin films from a gas state (vapor) to a solid state on a substrate. Plasma enhancement allows for lower deposition temperatures.

- Objective: To deposit a β -W₂N film.[1][2]
- Precursors: Tungsten Hexafluoride (WF₆), Nitrogen (N₂), Hydrogen (H₂), and Argon (Ar).[2]
- Experimental Workflow:



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Caption: PECVD Workflow for **Tungsten Nitride** Deposition.

- Procedure:
 - Substrate Preparation: Clean the silicon wafer.
 - Reactor Setup: Place the substrate on the heated chuck in the PECVD chamber.
 - Process Conditions:

- Evacuate the chamber to a base pressure below 10^{-5} Torr.
- Heat the substrate to the deposition temperature (e.g., 350°C).
- Introduce the precursor gases at controlled flow rates.
- Maintain a constant process pressure (e.g., 1-10 Torr).
- Deposition:
 - Apply RF power (e.g., 13.56 MHz) to generate a plasma.
 - The plasma decomposes the precursor gases, leading to the deposition of a WN_x film on the substrate.
 - Continue the process until the desired film thickness is achieved.
- Post-Deposition:
 - Turn off the RF power and gas flows.
 - Cool the substrate under vacuum before unloading.

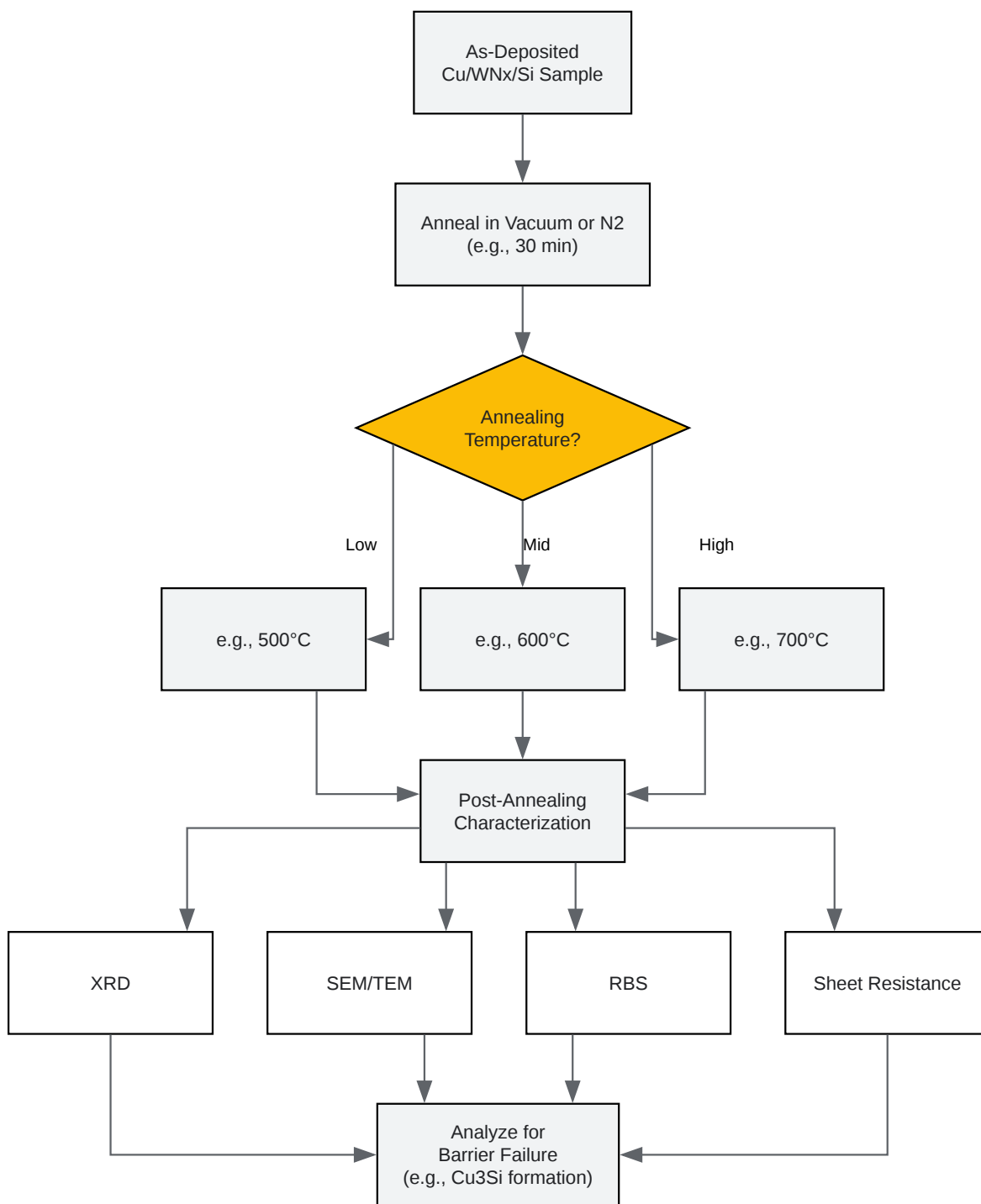
4. Characterization and Performance Evaluation Protocols

After deposition, the WN_x films must be characterized to determine their properties and evaluate their performance as a diffusion barrier.

4.1. Protocol: Barrier Performance Evaluation by Thermal Annealing

This protocol assesses the thermal stability of the WN_x barrier against copper diffusion.

- Objective: To determine the failure temperature of the $\text{Cu}/\text{WN}_x/\text{Si}$ stack.
- Sample Structure: Cu (e.g., 100 nm) / WN_x (e.g., 10-50 nm) / Si substrate.
- Experimental Workflow:



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Caption: Workflow for Diffusion Barrier Performance Testing.

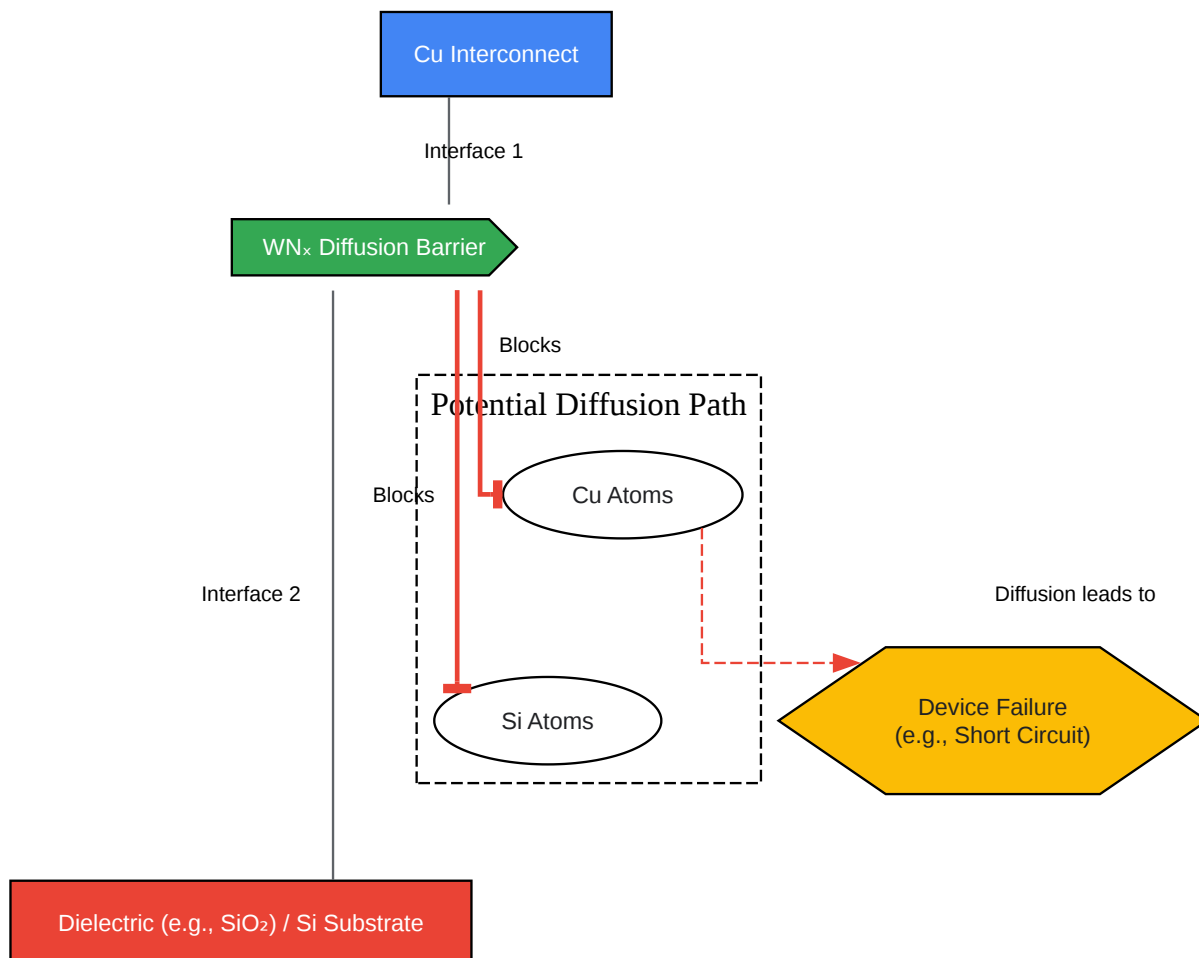
- Procedure:
 - Sample Preparation: Deposit the Cu/WN_x/Si stack. The WN_x is deposited first on the Si substrate, followed by the Cu layer.
 - Annealing:
 - Place the samples in a tube furnace with a controlled atmosphere (vacuum or flowing N₂/Ar).
 - Anneal different samples at a range of temperatures (e.g., 400°C to 800°C) for a fixed duration (e.g., 30 minutes).[\[9\]](#)[\[10\]](#)
 - Characterization: After annealing, characterize the samples using the following techniques:
 - X-Ray Diffraction (XRD): To detect the formation of new crystalline phases, such as copper silicide (Cu₃Si), which indicates barrier failure.[\[9\]](#)
 - Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visually inspect the interfaces for signs of interdiffusion or reactions.[\[1\]](#)[\[10\]](#)
 - Rutherford Backscattering Spectrometry (RBS): To obtain a depth profile of the elemental composition and identify the extent of Cu diffusion into the Si substrate.[\[11\]](#)
 - Four-Point Probe: To measure the sheet resistance of the Cu film. A sharp increase in sheet resistance can indicate a reaction between Cu and Si.[\[9\]](#)

Table 2: Performance of WN_x Diffusion Barriers for Copper Interconnects

WN _x Thickness	Deposition Method	Annealing Conditions (Time, Atmosphere)	Failure Temperature (°C)	Failure Mechanism	Reference
1.5 nm	ALD	30 min	~650	Formation of copper silicide crystals	[10]
15 nm	MOCVD	1 hour, Ar	>600	-	[9]
22 nm	ALD (with NH ₃ plasma)	30 min	>700	-	[13]
25 nm (W ₂ N)	CVD	30 min	790	Intermixing of Cu and Si	[9]

5. Signaling Pathways and Logical Relationships

The fundamental role of the WN_x diffusion barrier is to kinetically impede the diffusion of metal atoms into the adjacent layers.



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